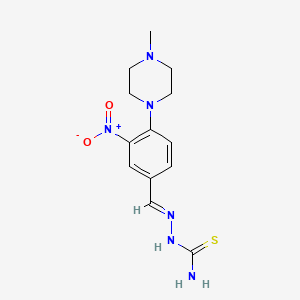![molecular formula C15H13BrN2O2S B5754044 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and transcription factors, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide have been studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the expression of certain pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of bacterial strains by disrupting the biosynthesis of their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against various cellular targets, making it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in various fields of scientific research make it an interesting compound for further investigation. Future research could focus on optimizing the synthesis method to produce higher yields and purity. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound. Future research could also focus on exploring the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide involves the reaction of 3-bromoaniline with phenylthioacetic acid to form an intermediate compound. This intermediate compound is then reacted with benzoyl isocyanate to produce the final product, 3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown activity in reducing inflammation.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-12-6-4-5-11(9-12)15(17)18-20-14(19)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFOJSDBXBUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)

![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)